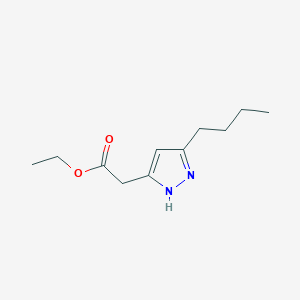![molecular formula C16H23FN2O B14185157 N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide CAS No. 872999-04-7](/img/structure/B14185157.png)
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a fluorinated phenyl group, and a dimethylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorinated phenyl group. One common method involves the reaction of 4-fluoroaniline with 4-piperidone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The piperidine ring and fluorinated phenyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-Fluorophenyl)-2-piperidinyl]thiazol-5-ylpyrimidin-2-yl-N-phenylamine
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- Fentanyl analogs such as N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide
Uniqueness
N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of a piperidine ring, fluorinated phenyl group, and dimethylpropanamide moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
872999-04-7 |
|---|---|
Molekularformel |
C16H23FN2O |
Molekulargewicht |
278.36 g/mol |
IUPAC-Name |
N-(4-fluoro-2-piperidin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H23FN2O/c1-16(2,3)15(20)19-14-5-4-12(17)10-13(14)11-6-8-18-9-7-11/h4-5,10-11,18H,6-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
NKFPKEHSRSDCJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)F)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
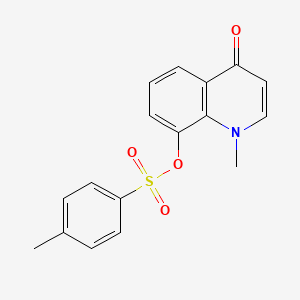
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

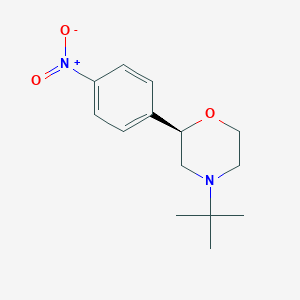
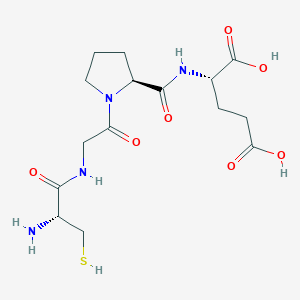
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
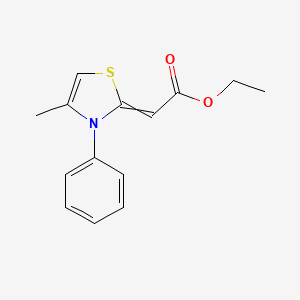
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
